molecular formula C19H21NO3 B5742081 3,4-Dimethoxy-N-(5,6,7,8-tetrahydro-naphthalen-1-yl)-benzamide

3,4-Dimethoxy-N-(5,6,7,8-tetrahydro-naphthalen-1-yl)-benzamide

Cat. No.: B5742081
M. Wt: 311.4 g/mol
InChI Key: QQJMSQQWSFOWMQ-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(5,6,7,8-tetrahydro-naphthalen-1-yl)-benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of two methoxy groups attached to the benzene ring and a tetrahydronaphthalene moiety attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxy-N-(5,6,7,8-tetrahydro-naphthalen-1-yl)-benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 5,6,7,8-tetrahydronaphthalen-1-amine.

    Amide Bond Formation: The carboxylic acid group of 3,4-dimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated acid then reacts with 5,6,7,8-tetrahydronaphthalen-1-amine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy groups on the benzene ring can undergo oxidation to form corresponding quinones.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science: It can be incorporated into polymers to modify their properties.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.

    Receptor Binding: The compound can bind to specific receptors, making it useful in receptor studies.

Medicine:

    Drug Development: It has potential as a lead compound for the development of new drugs targeting specific biological pathways.

    Therapeutic Agents: It may exhibit therapeutic properties such as anti-inflammatory or anticancer activities.

Industry:

    Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex molecules.

    Material Modification: The compound can be used to modify the properties of materials, such as enhancing their stability or reactivity.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-N-(5,6,7,8-tetrahydro-naphthalen-1-yl)-benzamide involves its interaction with specific molecular targets. The methoxy groups and the amide moiety play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3,4-Dimethoxybenzamide: Lacks the tetrahydronaphthalene moiety.

    N-(5,6,7,8-Tetrahydro-naphthalen-1-yl)-benzamide: Lacks the methoxy groups.

    3,4-Dimethoxy-N-phenylbenzamide: Contains a phenyl group instead of the tetrahydronaphthalene moiety.

Uniqueness: The presence of both methoxy groups and the tetrahydronaphthalene moiety in 3,4-Dimethoxy-N-(5,6,7,8-tetrahydro-naphthalen-1-yl)-benzamide makes it unique. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3,4-dimethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-22-17-11-10-14(12-18(17)23-2)19(21)20-16-9-5-7-13-6-3-4-8-15(13)16/h5,7,9-12H,3-4,6,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJMSQQWSFOWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2CCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644171
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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